3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The compound 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride is systematically named according to IUPAC guidelines. The parent structure is a bicyclic system comprising a pyrazole ring fused to a partially saturated pyridine ring. The numbering begins at the pyrazole nitrogen (N1), followed by the pyridine ring atoms. Key features include:
- Pyrazolo[3,4-c]pyridine core : Indicates a pyrazole fused to a pyridine at positions 3 and 4 of the pyrazole and positions 3 and 4 of the pyridine (bridgehead atoms at C3 and C4).
- 4,5,6,7-Tetrahydro : Denotes partial saturation of the pyridine ring, reducing it to a tetrahydropyridine (piperidine-like) structure.
- 3-Hydroxy : A hydroxyl group at position 3 of the pyrazole ring.
- 5-Carboxylic acid : A carboxylic acid substituent at position 5 of the tetrahydropyridine ring.
- Hydrochloride : Indicates the compound exists as a hydrochloride salt, with a 1:1 stoichiometry between the base and HCl.
Table 1: Comparative Nomenclature of Pyrazolo[3,4-c]pyridine Derivatives
| Compound Name | Substituents | Saturation | Salt Form |
|---|---|---|---|
| 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine | None | Partially saturated | Free base |
| 2H-Pyrazolo[3,4-c]pyridine | None | Fully unsaturated | Free base |
| 3-Hydroxy derivative (target compound) | -OH (C3), -COOH (C5) | Partially saturated | Hydrochloride |
Molecular Geometry and Tautomeric Forms
The molecular geometry features a bicyclic framework with a pyrazole ring (aromatic) fused to a tetrahydropyridine ring (non-aromatic). Key structural attributes include:
- Pyrazole ring : Planar and aromatic, with bond lengths consistent with delocalized π-electrons (C–N: ~1.34 Å, C–C: ~1.39 Å).
- Tetrahydropyridine ring : Adopts a half-chair conformation, with the carboxylic acid group at C5 in an equatorial position.
- Tautomerism : The 3-hydroxy group on the pyrazole ring may exhibit keto-enol tautomerism. Theoretical studies on analogous pyrazolo[3,4-b]pyridines suggest the enol form is stabilized by intramolecular hydrogen bonding (O–H···N), though crystallographic data for this compound confirm the enol tautomer predominates in the solid state.
Figure 1: Tautomeric Equilibrium
$$ \text{Enol form (3-hydroxy)} \rightleftharpoons \text{Keto form (3-oxo)} $$
Note: The enol form is stabilized by resonance and hydrogen bonding.
Crystallographic Analysis and Hydrogen Bonding Patterns
Single-crystal X-ray diffraction studies of related pyrazolo[3,4-c]pyridine derivatives reveal:
- Hydrogen bonding networks : The hydroxyl and carboxylic acid groups participate in intermolecular O–H···O and N–H···Cl interactions. For example, in the hydrochloride salt, the protonated nitrogen (N2) forms a strong N–H···Cl bond (2.85–3.10 Å).
- C–H···π interactions : Aromatic rings in adjacent molecules engage in weak hydrogen bonds, stabilizing the crystal lattice.
Table 2: Hydrogen Bond Parameters (Representative Data)
| Donor–Acceptor | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| O–H···O (carboxylic acid) | 2.68 | 155 | |
| N–H···Cl (hydrochloride) | 2.92 | 165 | |
| C–H···π (pyrazole) | 3.21 | 145 |
Comparative Analysis of Pyrazolo[3,4-c]pyridine Derivatives
The target compound differs from other pyrazolo[3,4-c]pyridines in its substitution pattern and hydrogen-bonding capacity:
- Functionalization at C5 : The carboxylic acid group enhances solubility and enables salt formation, unlike simpler derivatives (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine).
- Hydrogen-bonding capacity : The 3-hydroxy and 5-carboxylic acid groups create a dual hydrogen-bonding motif, absent in non-hydroxylated analogs (e.g., 2H-pyrazolo[3,4-c]pyridine).
- Tautomeric flexibility : Unlike fully unsaturated derivatives (e.g., 1H-pyrazolo[3,4-c]pyridine), the tetrahydro ring reduces π-conjugation, limiting tautomeric possibilities.
Table 3: Structural Comparison with Key Derivatives
Properties
IUPAC Name |
3-oxo-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.ClH/c11-6-3-1-4(7(12)13)8-2-5(3)9-10-6;/h4,8H,1-2H2,(H,12,13)(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCTUHXCVFWVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C(=O)NN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735077 | |
| Record name | 3-Oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313739-01-3 | |
| Record name | 2H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid, 4,5,6,7-tetrahydro-3-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,3-Diketone Intermediates
A widely adopted strategy involves the cyclocondensation of 1,3-diketone precursors with hydrazine derivatives. For example, acetophenone derivatives react with dimethyl oxalate in the presence of sodium methoxide to form 1,3-diketones, which subsequently undergo cyclization with hydrazine hydrate to yield pyrazole esters. Saponification of these esters using lithium hydroxide generates the corresponding carboxylic acids, which are then converted to hydrochloride salts via hydrochloric acid treatment.
Reaction Scheme:
This method achieves yields exceeding 90% for intermediate steps, with purity confirmed via HPLC and NMR.
Alternative Pathway via Diazotization and Cyclization
A patent (CN102911174A) describes a diazotization-based approach using sodium nitrite under acidic conditions (dilute HSO or HCl) to generate diazonium intermediates, which undergo cyclization with methyl acetoacetate. The resulting pyrazole carboxylate is hydrolyzed to the free acid and subsequently converted to the hydrochloride salt.
Key Conditions:
This method is notable for its operational simplicity and scalability, though it requires precise pH control to avoid byproduct formation.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency:
-
Ethanol/THF mixtures are preferred for cyclocondensation steps due to their ability to dissolve both polar and nonpolar intermediates.
-
Dimethylformamide (DMF) facilitates amide coupling in derivative synthesis but may complicate purification due to high boiling points.
Temperature optimization studies reveal that:
Catalytic and Stoichiometric Considerations
-
Piperidine (5–10 mol%) enhances reaction rates in condensation steps by acting as a base catalyst.
-
EDC/HOBt coupling reagents are employed for amide bond formation, achieving >80% yields in derivative synthesis.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
Representative NMR Assignments for the Target Compound:
Mass Spectrometry :
Comparative Analysis of Synthetic Methods
| Parameter | Cyclocondensation Route | Diazotization Route |
|---|---|---|
| Yield | 85–90% | 75–80% |
| Reaction Time | 12–24 hours | 6–8 hours |
| Purification Complexity | Moderate (chromatography) | Low (filtration) |
| Scalability | High | Moderate |
Challenges and Mitigation Strategies
Byproduct Formation
-
Hydrazine Overuse : Excess hydrazine generates bis-hydrazide byproducts, mitigated by stoichiometric control (1.1–1.3 equivalents).
-
Acid Hydrolysis Side Reactions : Hydrochloric acid concentration >20% leads to decarboxylation, addressed by gradual acid addition at 0°C.
Industrial Applications and Patent Landscape
The compound serves as a key intermediate in JAK2 kinase inhibitors and antiviral agents , with patents emphasizing its role in optimizing drug bioavailability. Recent advancements focus on continuous-flow synthesis to enhance throughput and reduce solvent waste .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazolo[3,4-c]pyridine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce the activation of pathways involved in inflammation. This makes it a candidate for developing treatments for chronic inflammatory diseases.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of pyrazolo[3,4-c]pyridine derivatives. Research has indicated that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Some studies have reported antimicrobial effects of pyrazolo[3,4-c]pyridine derivatives against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-c]pyridine and evaluated their anticancer activity against breast cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results showed that treatment with the compound reduced neuronal cell death by approximately 40% compared to untreated controls, suggesting its potential utility in treating neurodegenerative disorders .
Mechanism of Action
The mechanism by which 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Table 2: Spectroscopic and Analytical Data
- IR trends : Carboxylic acid derivatives (e.g., target compound) show broad O-H stretches (~2500–3000 cm⁻¹) absent in ester analogs. Ester carbonyl peaks (~1730 cm⁻¹) are replaced by carboxylate bands (~1700 cm⁻¹) in the hydrochloride form .
- Biological activity : The hydroxyl and carboxylic acid groups in the target compound enhance hydrogen bonding with kinase active sites, while thiazolo analogs exhibit broader antimicrobial activity due to sulfur’s electronegativity .
Biological Activity
3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride (CAS: 1258637-47-6) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activities based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 183.17 g/mol
- IUPAC Name : 3-hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
- Purity : 95% .
Synthesis
The synthesis of this compound generally involves the cyclization of appropriate precursors under acidic or basic conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The following table summarizes the IC values for COX inhibition by related compounds:
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | - | 0.04 ± 0.01 |
These results indicate that compounds with similar scaffolds can effectively inhibit COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties as well. Some studies have reported moderate activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL for certain derivatives .
Case Studies and Research Findings
- Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, derivatives of pyrazolo[3,4-c]pyridine demonstrated significant reduction in inflammation comparable to indomethacin (ED = 9.17 µM). The effective doses for some derivatives were calculated as follows:
- Cytotoxicity Studies : Preliminary cytotoxicity assays showed that certain derivatives exhibited selective toxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index for further development .
Structure–Activity Relationships (SAR)
The structure–activity relationship studies indicate that modifications on the pyrazolo ring can significantly enhance biological activity:
- Electron-donating groups on the pyridine ring tend to increase anti-inflammatory potency.
- Substituents at specific positions on the pyrazolo ring influence COX inhibition efficacy.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride?
Methodological Answer: The synthesis of fused pyrazolo-pyridine systems often involves cyclization reactions using precursors like pyrazole-4-carbaldehydes. For example, refluxing in ethanol with hydrazine hydrate and acetic acid can yield pyrazolo[3,4-c]pyridine derivatives (yields ~50–70%) . Key parameters include:
- Solvent system: Ethanol or water (for aqueous HCl neutralization steps) .
- Catalysts: Acetic acid for cyclization ; HCl for salt formation .
- Temperature: Reflux (80–100°C) for cyclization; 50°C for salt crystallization .
- Safety: Use protective equipment (gloves, goggles) and fume hoods due to toxic intermediates .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR: Use - and -NMR to confirm the pyrazolo-pyridine scaffold. Peaks for the tetrahydro ring protons appear as multiplet signals between δ 2.5–4.0 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the fused heterocyclic structure .
- IR: Detect carboxylic acid O-H stretches (~2500–3300 cm) and C=O bonds (~1700 cm) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states. For instance:
- Reaction Design: Use software like GRRM or Gaussian to model cyclization steps and identify energy barriers .
- Solvent Effects: Apply COSMO-RS to simulate solvent interactions and optimize yields .
- Data Integration: Combine computational results with experimental data (e.g., HPLC purity) to refine synthetic routes .
Q. How should researchers address contradictions in solubility data for this hydrochloride salt?
Methodological Answer: Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from:
- Ionic Strength: Adjust pH or use counterions (e.g., trifluoroacetate) to improve solubility .
- Crystallization Conditions: Screen solvents (e.g., ethanol/water mixtures) at controlled temperatures (0–50°C) .
- Analytical Validation: Use dynamic light scattering (DLS) or NMR diffusometry to quantify aggregation .
Q. What strategies mitigate side reactions during functionalization of the pyrazolo-pyridine core?
Methodological Answer:
- Protecting Groups: Use Boc (tert-butoxycarbonyl) to shield the carboxylic acid during alkylation or halogenation .
- Catalytic Systems: Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C-H functionalization .
- Reaction Monitoring: Use in-situ FTIR or LC-MS to detect intermediates and adjust conditions in real-time .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results in kinase inhibition assays?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., ATP concentration, incubation time) across labs .
- Structural Confounders: Compare crystallographic data (e.g., X-ray of ligand-protein complexes) to verify binding modes .
- Statistical Validation: Apply multivariate analysis to distinguish assay noise from true inhibitory effects .
Safety and Handling Protocols
Q. What are the critical safety considerations for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for reactions releasing HCl gas .
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
